
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C6H8F4O3. It is a carbonate ester that contains both fluorine and trifluoroethyl groups, making it a unique and versatile compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbonates can be formed.
Hydrolysis Products: The major products of hydrolysis are 3-fluoropropanol and 2,2,2-trifluoroethanol.
Applications De Recherche Scientifique
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and electrolytes for lithium-ion batteries
Mécanisme D'action
The mechanism of action of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,2-trifluoroethyl) carbonate: Another carbonate ester with similar fluorinated groups.
2,2,2-Trifluoroethyl methyl carbonate: A related compound with a methyl group instead of a propyl group.
Uniqueness
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate is unique due to its specific combination of fluorinated and carbonate groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
Formule moléculaire |
C6H8F4O3 |
|---|---|
Poids moléculaire |
204.12 g/mol |
Nom IUPAC |
3-fluoropropyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H8F4O3/c7-2-1-3-12-5(11)13-4-6(8,9)10/h1-4H2 |
Clé InChI |
DRFHWYHTOOUEDQ-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(F)(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



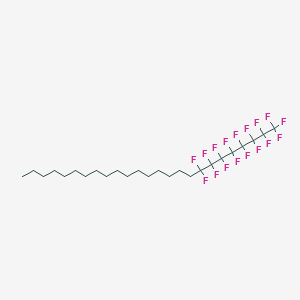
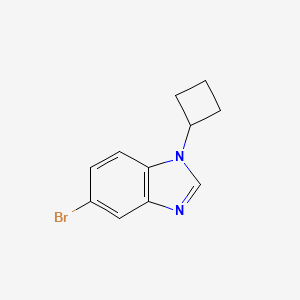
![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
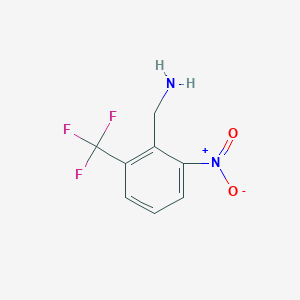
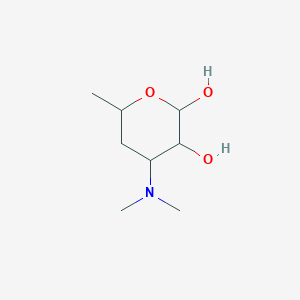

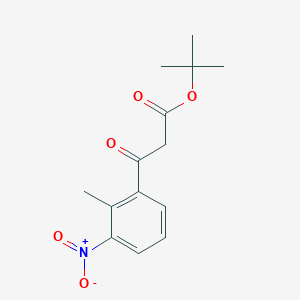
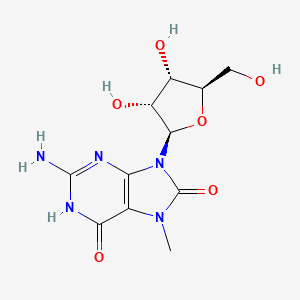
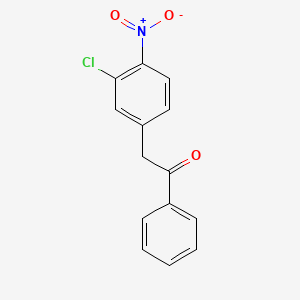

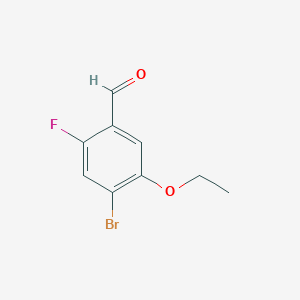
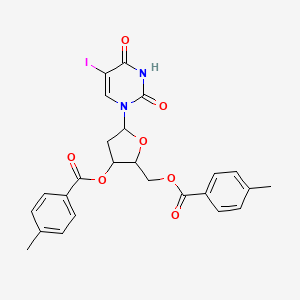
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)
